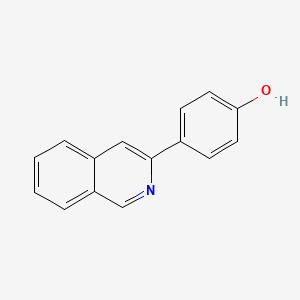

4-Isoquinolin-3-yl-phenol

Übersicht

Beschreibung

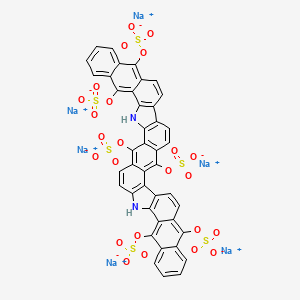

4-Isoquinolin-3-yl-phenol is a chemical compound . It is a subclass of 4-({6-methyl-2H,5H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}methyl)phenol . It has been used in the synthesis of various compounds with potential biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of isoquinoline and its derivatives has been a topic of interest in organic and medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of 4-Isoquinolin-3-yl-phenol is complex and involves a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .Chemical Reactions Analysis

Isoquinoline alkaloids, including 4-Isoquinolin-3-yl-phenol, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been used in the synthesis of various compounds with potential biological and pharmaceutical activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isoquinolin-3-yl-phenol can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Alkaloids

Isoquinoline derivatives, such as 4-(isoquinolin-3-yl)phenol, play a crucial role in the synthesis of natural alkaloids . These compounds are structurally complex and exhibit a wide range of biological activities. The development of new methods for efficient synthesis of isoquinoline and its derivatives is a significant area of research, providing creative inspiration for novel therapeutic agents.

Anticancer Drug Components

The structural diversity of isoquinoline alkaloids makes them essential components in anti-cancer drugs . Their ability to interact with various biological targets allows for the development of novel anticancer therapies, with 4-(isoquinolin-3-yl)phenol potentially serving as a lead compound or a structural motif within these drugs.

Anti-Malarial Agents

Isoquinoline derivatives have been identified as potent anti-malarial agents due to their ability to inhibit the growth of Plasmodium species . Research into the synthesis and modification of these compounds can lead to more effective treatments for malaria.

Fluorescent Properties for Imaging

Novel isoquinoline derivatives exhibit fluorescent properties, making them useful in imaging applications . The ability to track and visualize biological processes using these compounds can greatly enhance research in cellular biology and diagnostics.

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of isoquinoline derivatives make them valuable in the development of new antimicrobial drugs . Their mechanism of action often involves the disruption of microbial cell walls or inhibition of essential enzymes.

Neurodegenerative Disorder Treatments

Isoquinoline compounds have shown promise in treating neurodegenerative disorders . Their interaction with neurological pathways can lead to the development of drugs that mitigate the effects of diseases like Alzheimer’s and Parkinson’s.

SAR Studies for Drug Development

Structure-activity relationship (SAR) studies involving isoquinoline analogs are crucial for understanding how structural changes affect biological activity . This research can inform the design of more effective drugs with fewer side effects.

Synthetic Organic Chemistry

Isoquinoline derivatives are vital scaffolds in synthetic organic chemistry . They serve as building blocks for a variety of complex molecules, and their manipulation can lead to the creation of novel compounds with unique properties.

Zukünftige Richtungen

The future directions of research on 4-Isoquinolin-3-yl-phenol could involve further exploration of its biological and pharmaceutical activities . Additionally, the development of new strategies for the synthesis of isoquinoline and its derivatives is a hot topic in organic and medicinal chemistry .

Eigenschaften

IUPAC Name |

4-isoquinolin-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXUAZCSHFABMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469370 | |

| Record name | 4-Isoquinolin-3-yl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isoquinolin-3-yl-phenol | |

CAS RN |

884500-88-3 | |

| Record name | 4-Isoquinolin-3-yl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9R,10S,17R)-4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride](/img/structure/B1496380.png)

![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)](/img/structure/B1496381.png)

![(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496389.png)

![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)

![Ac-Val-Met-Leu-Psi[CHOH-CH2]-Val-Ala-Glu-Phe-OH Trifluoroacetate](/img/structure/B1496414.png)

![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)